1-(Bromomethyl)-3-ethoxybenzene
Overview
Description
1-(Bromomethyl)-3-ethoxybenzene is an organic compound with the molecular formula C9H11BrO It consists of a benzene ring substituted with a bromomethyl group at the first position and an ethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethoxytoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, forming the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2), leading to the formation of corresponding alcohols, ethers, or amines.
Oxidation: The compound can be oxidized to form 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield 3-ethoxytoluene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile in excess.
Oxidation: Conducted in aqueous or organic solvents, often under reflux conditions.
Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Oxidation: 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: 3-ethoxytoluene.
Scientific Research Applications
1-(Bromomethyl)-3-ethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-ethoxybenzene in chemical reactions involves the electrophilic nature of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various products. The ethoxy group on the benzene ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
1-(Bromomethyl)-4-ethoxybenzene: Similar structure but with the ethoxy group at the fourth position.
1-(Bromomethyl)-2-ethoxybenzene: Ethoxy group at the second position.
1-(Chloromethyl)-3-ethoxybenzene: Chlorine instead of bromine in the methyl group.
Uniqueness: 1-(Bromomethyl)-3-ethoxybenzene is unique due to the specific positioning of the bromomethyl and ethoxy groups, which can influence its reactivity and applications. The presence of the bromomethyl group makes it a versatile intermediate for various nucleophilic substitution reactions, while the ethoxy group can modulate the electronic properties of the benzene ring.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(bromomethyl)-3-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFHBVMZMKSRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624031 | |
Record name | 1-(Bromomethyl)-3-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3898-24-6 | |
Record name | 1-(Bromomethyl)-3-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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